molecular formula C10H5ClN2O B1613423 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 61338-16-7

6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B1613423
CAS No.: 61338-16-7
M. Wt: 204.61 g/mol
InChI Key: GEJOOHABEZBOAT-UHFFFAOYSA-N
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Description

6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a quinoline derivative, a class of compounds known for their diverse biological activities Quinolines are nitrogen-containing heterocyclic compounds that have been extensively studied for their therapeutic potential

Biochemical Analysis

Biochemical Properties

6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with enzymes involved in the metabolic pathways of nucleotides and amino acids . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can lead to changes in downstream signaling pathways and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters, affecting its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the quinoline ring system.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 6-chloro-4-hydroxy-1,4-dihydroquinoline-3-carbonitrile.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: 6-Chloro-4-hydroxy-1,4-dihydroquinoline-3-carbonitrile.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Material Science: Quinoline derivatives are explored for their electronic properties and potential use in organic electronics and photonics.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties and used in the synthesis of ciprofloxacin.

    4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile: Studied for its potential as a kinase inhibitor in cancer therapy.

Uniqueness

6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and nitrile groups contribute to its reactivity and potential for further functionalization, making it a valuable intermediate in the synthesis of diverse quinoline-based compounds.

Properties

IUPAC Name

6-chloro-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJOOHABEZBOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640929
Record name 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61338-16-7, 71083-61-9
Record name 6-Chloro-4-hydroxy-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61338-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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